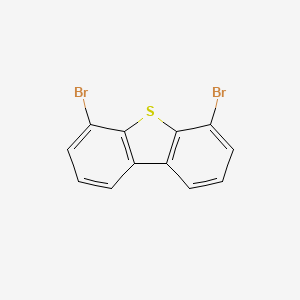

4,6-二溴二苯并噻吩

描述

“4,6-Dibromodibenzothiophene” is a chemical compound with the molecular formula C12H6Br2S . It is a solid substance at 20 degrees Celsius .

Synthesis Analysis

The synthesis of 4,6-dibromodibenzothiophene involves the reaction of two equivalents of [Pt(PEt3)4] with 4,6-dibromodibenzothiophene (DBT-Br2) which results in a unique example of double oxidative addition of a heteroaromatic substrate to Pt(0) . Ningbo Inno Pharmchem Co., Ltd. has developed a unique method of synthesizing 4,6-dibromodibenzothiophene that is both efficient and cost-effective .

Molecular Structure Analysis

The molecular structure of 4,6-Dibromodibenzothiophene is characterized by a molecular weight of 342.05 g/mol . The InChIKey of the compound is ULGFJZPCGNTWFK-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4,6-Dibromodibenzothiophene has a molecular weight of 342.05 g/mol . It is a solid substance at 20 degrees Celsius .

科学研究应用

合成和结构应用

4,6-二溴二苯并噻吩(DBT-Br2)已被用于合成新化合物和材料。Chantson等人(2003年)展示了其在制备双核铂(II)配合物中的应用,展示了其在复杂化学结构的发展中的作用,具有在催化和材料科学中潜在应用(Chantson, Lotz, & Ichharam, 2003)。

有机电子和材料科学

Panda等人(2020年)探索了二苯并噻吩衍生物的应用,包括4,6-二溴二苯并噻吩,用于制备共轭小有机分子。这项研究指向了其在有机电子新材料开发中的潜力(Panda et al., 2020)。

催化和燃料加工

Safa和Ma(2016年)研究了二苯并噻吩的氧化动力学,包括使用叔丁基过氧化苯甲醚作为氧化剂的4,6-二甲基二苯并噻吩。这项研究对理解涉及二苯并噻吩的催化过程至关重要,特别是在燃料加工应用中(Safa & Ma, 2016)。

环境应用

Cychosz等人(2008年)展示了微孔配位聚合物用于从燃料中吸附有机硫化合物,包括4,6-二甲基二苯并噻吩。这突显了其在环境应用中的相关性,特别是在从燃料中去除污染物方面(Cychosz, Wong-Foy, & Matzger, 2008)。

安全和危害

4,6-Dibromodibenzothiophene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

作用机制

Target of Action

It has been used in the preparation of binuclear platinum (ii) complexes , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It’s known that the compound can undergo double oxidative addition to form a unique bimetallic pt(ii) complex . This suggests that it may interact with its targets through oxidative processes.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the bioavailability of 4,6-Dibromodibenzothiophene.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,6-Dibromodibenzothiophene. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could affect its stability and efficacy.

属性

IUPAC Name |

4,6-dibromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGFJZPCGNTWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412943 | |

| Record name | 4,6-dibromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromodibenzothiophene | |

CAS RN |

669773-34-6 | |

| Record name | 4,6-dibromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,6-Dibromodibenzothiophene in the synthesis of platinum(II) complexes?

A1: 4,6-Dibromodibenzothiophene (DBT-Br2) serves as a crucial precursor in the synthesis of binuclear platinum(II) complexes. The research demonstrates its reactivity with [Pt(PEt3)4], leading to a unique double oxidative addition and the formation of trans,trans-[(μ-DBT-1κC4:2κC6){PtBr(PEt3)2}2]. This highlights the potential of DBT-Br2 in constructing organometallic complexes with specific structural features. []

Q2: How was 4,6-Dibromodibenzothiophene synthesized in the study?

A2: The researchers developed an improved method for synthesizing 4,6-Dibromodibenzothiophene. While the paper doesn't provide a detailed protocol for this specific derivative, it mentions that the disubstituted dibenzothiophene compounds were prepared through dilithiation of dibenzothiophene followed by reactions with halogenating agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)